4-Tert-butyl-2-octylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl-2-octylphenol is an organic compound with the molecular formula C18H30O. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with tert-butyl and octyl groups. This compound is known for its potential environmental impact and its use in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Tert-butyl-2-octylphenol can be synthesized through several methods. One common method involves the alkylation of phenol with isobutene and octene in the presence of an acid catalyst. The reaction typically occurs at elevated temperatures and pressures to ensure complete substitution .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where phenol is reacted with tert-butyl chloride and octyl chloride in the presence of a Lewis acid catalyst. The reaction mixture is then purified through distillation and recrystallization to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Tert-butyl-2-octylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be hydrogenated to form cyclohexanol derivatives.
Substitution: The tert-butyl and octyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Friedel-Crafts alkylation reactions using aluminum chloride as a catalyst are common.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Various alkylated or arylated phenols.
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl-2-octylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential endocrine-disrupting effects.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The primary mechanism of action of 4-tert-butyl-2-octylphenol involves its interaction with estrogen receptors. It binds to these receptors and exerts estrogenic effects, which can disrupt normal hormonal functions. This interaction can lead to various biological effects, including changes in gene expression and cellular function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Tert-butylphenol: Similar structure but lacks the octyl group.
2-Tert-butyl-4-octylphenol: Positional isomer with different substitution pattern.
4-Tert-octylphenol: Similar structure but lacks the tert-butyl group
Uniqueness
4-Tert-butyl-2-octylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of tert-butyl and octyl groups makes it particularly useful in industrial applications where specific steric and electronic effects are desired .
Eigenschaften
CAS-Nummer |
160288-85-7 |
---|---|
Molekularformel |
C18H30O |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
4-tert-butyl-2-octylphenol |
InChI |
InChI=1S/C18H30O/c1-5-6-7-8-9-10-11-15-14-16(18(2,3)4)12-13-17(15)19/h12-14,19H,5-11H2,1-4H3 |
InChI-Schlüssel |
WAQZIZFTQAMWEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=C(C=CC(=C1)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.